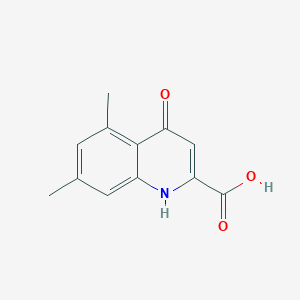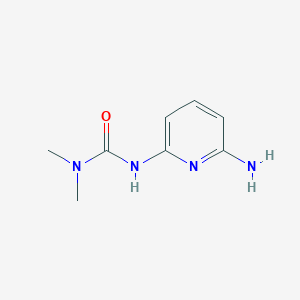
4-(Aminomethyl)-2-fluoroaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-2-fluoroaniline hydrochloride is an organic compound with the molecular formula C7H9FN2·HCl It is a derivative of aniline, where the amino group is substituted with a fluorine atom at the ortho position and a methyl group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-fluoroaniline hydrochloride typically involves the following steps:
Nitration: The starting material, 2-fluorotoluene, undergoes nitration to form 2-fluoro-4-nitrotoluene.
Reduction: The nitro group in 2-fluoro-4-nitrotoluene is reduced to an amino group, resulting in 4-(Aminomethyl)-2-fluoroaniline.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting 4-(Aminomethyl)-2-fluoroaniline with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents during the nitration and reduction steps. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminomethyl)-2-fluoroaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and may be carried out under reflux conditions.
Major Products Formed
Oxidation: Formation of 4-(Aminomethyl)-2-fluoronitrobenzene.
Reduction: Formation of 4-(Aminomethyl)-2-fluoroaniline.
Substitution: Formation of 4-(Aminomethyl)-2-hydroxyaniline or 4-(Aminomethyl)-2-alkoxyaniline.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)-2-fluoroaniline hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Industrial Applications: The compound is employed in the production of dyes and pigments, as well as in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)-2-fluoroaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Aminomethyl)aniline hydrochloride: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
2-Fluoroaniline hydrochloride: Lacks the aminomethyl group, leading to variations in its applications and properties.
4-(Aminomethyl)-2-chloroaniline hydrochloride: Substitutes fluorine with chlorine, which can alter its chemical behavior and interactions.
Uniqueness
4-(Aminomethyl)-2-fluoroaniline hydrochloride is unique due to the presence of both the fluorine atom and the aminomethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C7H10ClFN2 |
|---|---|
Peso molecular |
176.62 g/mol |
Nombre IUPAC |
4-(aminomethyl)-2-fluoroaniline;hydrochloride |
InChI |
InChI=1S/C7H9FN2.ClH/c8-6-3-5(4-9)1-2-7(6)10;/h1-3H,4,9-10H2;1H |
Clave InChI |
ONHOQOYJFPUTTP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CN)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B8707200.png)





![4-(4-Amino-6-methylthieno[2,3-d]pyrimidin-5-yl)-n-phenylbenzamide](/img/structure/B8707222.png)

![8-Chloro-dibenz[b,f]-[1,4]oxazepine](/img/structure/B8707235.png)

